molecular formula C20H36NO4P B571296 (S)-FTY-720 Phosphonate CAS No. 1142015-10-8

(S)-FTY-720 Phosphonate

Cat. No.: B571296
CAS No.: 1142015-10-8
M. Wt: 385.485
InChI Key: XDSPSYJWGHPIAZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-FTY-720 Phosphonate is a synthetic, chiral analogue of the immunomodulatory agent FTY720 (Fingolimod). This compound is a well-characterized pan-antagonist of the sphingosine 1-phosphate (S1P) family of G protein-coupled receptors. Unlike its parent compound FTY720, which acts as an agonist upon phosphorylation, this compound does not activate S1P receptors but instead acts as a full antagonist of S1P1, S1P3, and S1P4, and a partial antagonist of S1P2 and S1P5 . This unique pharmacological profile makes it an essential research tool for probing S1P receptor function and disentangling the complex signaling pathways mediated by these receptors in various physiological and pathological contexts . In addition to its receptor antagonism, this compound also directly inhibits the enzyme autotaxin, a lysophospholipase D responsible for generating the bioactive lipid lysophosphatidic acid (LPA) . The dual action of this compound on both the S1P and LPA signaling axes allows researchers to investigate interconnected lipid-mediated processes. Its research applications include the study of cancer cell signaling and apoptosis, immune cell regulation and trafficking, inflammatory disorders, and the role of sphingolipid metabolism in various disease models . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1142015-10-8

Molecular Formula

C20H36NO4P

Molecular Weight

385.485

IUPAC Name

[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid

InChI

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1

InChI Key

XDSPSYJWGHPIAZ-FQEVSTJZSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N

Synonyms

P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid

Origin of Product

United States

Mechanistic Insights into S Fty 720 Phosphonate Action

Sphingosine (B13886) 1-Phosphate Receptor Modulation by (S)-FTY-720 Phosphonate (B1237965)

(S)-FTY-720 Phosphonate is a structural analog of the endogenous lipid mediator, sphingosine 1-phosphate. jsir.gr.jp This structural similarity allows it to interact with and modulate the function of S1P receptors, a family of five G protein-coupled receptors (GPCRs) designated as S1P1 through S1P5. nih.govgastroenterologyandhepatology.net

Agonistic Activity at S1P Receptor Subtypes (S1P1, S1P3, S1P4, S1P5)

This compound acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. jsir.gr.jpnih.govmdpi.comresearchgate.net It binds to these receptors with high affinity, initiating downstream signaling cascades. jsir.gr.jp The binding affinity and subsequent activation of these receptor subtypes are crucial to the compound's biological effects.

Receptor SubtypeAgonistic Action of this compound
S1P1 Potent agonist
S1P3 Agonist
S1P4 Agonist
S1P5 Agonist

Functional Antagonism via S1P1 Receptor Internalization and Degradation

Despite its initial agonistic activity, the sustained binding of this compound to the S1P1 receptor leads to a phenomenon known as functional antagonism. jsir.gr.jpmdpi.comfrontiersin.org This process is characterized by the internalization and subsequent degradation of the S1P1 receptor. jsir.gr.jpmdpi.comscripps.edu The binding of the phosphonate triggers the receptor to be brought into the cell, where it is targeted for breakdown through the proteasomal pathway. nih.gov This leads to a long-lasting reduction in the number of S1P1 receptors on the cell surface, rendering the cells unresponsive to the endogenous ligand, S1P. jsir.gr.jpnih.gov This sustained downregulation effectively antagonizes the receptor's function. jsir.gr.jpmdpi.comfrontiersin.org

Differential Effects on S1P1 Receptor Surface Expression in Specific Cell Types (e.g., Lymphocytes vs. Endothelium)

The functional antagonism of S1P1 by this compound has been particularly well-studied in lymphocytes. The downregulation of S1P1 on lymphocytes is a key mechanism behind the immunomodulatory effects of Fingolimod, as it traps these immune cells in the lymph nodes and prevents their recirculation. jsir.gr.jpnih.gov

In vitro studies have shown that S1P1 agonists, including this compound, can also induce the time-dependent internalization and degradation of S1P1 on endothelial cells. scripps.edu While initial activation of endothelial S1P1 can enhance barrier function, prolonged exposure to the agonist may lead to functional antagonism, potentially disrupting endothelial barrier integrity. scripps.edu Research using a mouse model with a mutated S1P1 receptor that is resistant to internalization demonstrated that the rate of S1P1 internalization on T cells, rather than endothelial cells, is the primary determinant of lymphopenia kinetics. nih.govsemanticscholar.org This suggests a cell-type-specific difference in the consequences of S1P1 receptor modulation.

Pan-Antagonistic Properties at S1P G Protein-Coupled Receptor Signaling by Specific Analogues (e.g., (S)-FTY720-Vinylphosphonate)

Researchers have developed analogues of this compound to further probe the S1P receptor system. One such analogue, (S)-FTY720-vinylphosphonate, exhibits pan-antagonistic properties. frontiersin.orgnih.gov Unlike its parent compound, this vinylphosphonate (B8674324) analogue does not activate any of the five S1P receptors. nih.gov Instead, it acts as a full antagonist at S1P1, S1P3, and S1P4, and a partial antagonist at S1P2 and S1P5. frontiersin.orgnih.gov This makes (S)-FTY720-vinylphosphonate a valuable tool for studying the broad effects of S1P receptor blockade. nih.govresearchgate.net

Receptor SubtypeAntagonistic Action of (S)-FTY720-Vinylphosphonate
S1P1 Full antagonist
S1P2 Partial antagonist
S1P3 Full antagonist
S1P4 Full antagonist
S1P5 Partial antagonist

Cellular and Molecular Effects of S Fty 720 Phosphonate

Impact on Lymphocyte Trafficking and Recirculation

A primary and well-documented effect of (S)-FTY-720 phosphonate (B1237965) is the modulation of lymphocyte movement, leading to a significant reduction in circulating lymphocytes. jsir.gr.jpnih.gov This is achieved through the inhibition of their exit from secondary lymphoid organs and the thymus.

Inhibition of Lymphocyte Egress from Secondary Lymphoid Organs and Thymus

(S)-FTY-720 phosphonate acts as a functional antagonist at the S1P receptor 1 (S1P1). jsir.gr.jpaimspress.com Normally, the S1P gradient between the lymph and blood and lymphoid tissues guides the egress of lymphocytes. nih.gov this compound binds to S1P1 on lymphocytes, inducing the internalization and degradation of the receptor. jsir.gr.jpnih.gov This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs (such as lymph nodes and Peyer's patches) and the thymus. jsir.gr.jpnih.gov This inhibition of egress is a key mechanism behind the compound's immunomodulatory effects. aimspress.comnih.gov Studies have shown that this process is rapid, with inhibition of mature T-cell egress from the thymus occurring within two hours of exposure to an S1P receptor agonist. pnas.org

Sequestration of Circulating T- and B-Lymphocytes

The inhibition of egress directly leads to the sequestration of both T- and B-lymphocytes in the secondary lymphoid organs. jsir.gr.jpnih.gov This results in a marked decrease in the number of these cells in the peripheral blood and lymph. jsir.gr.jp While both T- and B-cells are affected, studies have noted that B-cells may be depleted from peripheral blood to a lesser extent than T-cells. This sequestration is a reversible process. The trapped lymphocytes remain viable and functional within the lymphoid compartment. nih.gov Specifically, this compound has been shown to sequester various T-cell subsets, including naïve and central memory T-cells, as well as autoreactive Th17 and Th1 cells. aimspress.comoncotarget.com In the spleen, the compound causes the displacement of marginal zone B-cells to the splenic follicles.

Effects on Endothelial Barrier Function

Beyond its effects on lymphocytes, this compound also directly impacts the endothelial cells that line blood vessels, playing a role in maintaining and enhancing the integrity of the endothelial barrier.

Enhancement of Endothelial Cell Integrity and Vascular Permeability Modulation

This compound has been shown to potently enhance the barrier function of human pulmonary endothelial cells in vitro, as measured by an increase in transendothelial electrical resistance. nih.govmedchemexpress.com This effect contributes to the stabilization of vascular integrity. nih.gov The compound can reverse increases in vascular permeability induced by inflammatory mediators like vascular endothelial cell growth factor (VEGF). nih.gov This barrier-enhancing effect is crucial in conditions characterized by vascular leak, such as acute lung injury. nih.govphysiology.orgnih.gov The mechanism for this is thought to involve the promotion of adherens junction assembly between endothelial cells. nih.gov

Preservation of Sphingosine (B13886) 1-Phosphate Receptor 1 Expression on Endothelial Cells

A key distinction of this compound compared to FTY720 and other S1P1 receptor agonists is its ability to maintain the expression of S1P1 on endothelial cells. nih.govmedchemexpress.com While other agonists lead to a significant reduction in S1P1 expression through receptor ubiquitination and proteasomal degradation, this compound does not induce these processes. nih.govnih.gov This preservation of S1P1 levels is significant because S1P1 is critical for the barrier-enhancing effects of the compound. nih.govnih.gov The sustained presence of S1P1 on the endothelial cell surface allows for a more durable and effective barrier-promoting response. nih.gov

Modulation of Tight Junction Protein Expression

The integrity of the endothelial barrier is highly dependent on the expression and organization of tight junction (TJ) proteins. mdpi.com Research indicates that this compound can influence the expression of these crucial proteins. In a model of gut barrier function, treatment with FTY720 led to a decrease in the expression of the tight junction proteins occludin and claudin-4, while increasing the expression of claudin-2. frontiersin.org This modulation of TJ proteins was linked to the inhibition of the Akt–mTOR signaling pathway. frontiersin.org However, another study on a blood-brain barrier model under inflammatory conditions showed a downregulation of occludin following treatment with FTY720-P, suggesting a potential destabilization of the barrier in that specific context. mdpi.com These findings suggest that the effect of this compound on tight junction proteins can be context-dependent.

Cellular Signaling Pathway Modulation

The biological activities of this compound and its related analogs are deeply rooted in their ability to modulate critical intracellular signaling pathways. These interactions can lead to a cascade of cellular responses, influencing cell survival, proliferation, and function.

Regulation of the AKT-mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. The parent compound, FTY720, is known to inhibit this pathway. FTY720-induced inhibition of the PI3K/Akt pathway leads to the downregulation of mTOR signaling nih.gov. This effect has been shown to be critical for the inhibition of migration and invasion in glioblastoma cells nih.gov. One proposed mechanism for this inhibition is the reactivation of protein phosphatase 2A (PP2A), a tumor suppressor that is often downregulated in cancer, resulting in the activation of the PI3K/Akt/mTOR pathway nih.gov. FTY720 can reactivate PP2A, leading to the dephosphorylation of Akt and its downstream targets nih.govnih.gov. In some cancer models, FTY720 has been shown to inhibit the Akt–mTOR pathway to alter cellular protein expression frontiersin.org.

While the vinyl-containing analog, (S)-FTY720 vinylphosphonate (B8674324), inhibits sphingosine kinase 1 (SK1), which can indirectly suppress the PI3K/Akt/mTOR pathway, a key study demonstrated that the saturated (S)-FTY720 phosphonate does not significantly inhibit SK1 activity nih.govoncotarget.comnih.gov. This suggests that its modulatory effects on the AKT-mTOR pathway may occur through alternative, SK1-independent mechanisms.

Table 1: Effects of FTY720 and Analogs on the AKT-mTOR Pathway

Compound/AnalogEffect on PathwayMechanism of ActionCell Type/Model
FTY720 InhibitionDownregulates mTOR signaling via PI3K/Akt inhibition. nih.govGlioblastoma cells nih.gov
FTY720 InhibitionReactivates Protein Phosphatase 2A (PP2A). nih.govnih.govLeukemia cells, Colorectal cancer cells nih.govnih.gov
FTY720 InhibitionInhibits phosphorylation of Akt (Ser 473) and mTOR (Ser 2448). frontiersin.orgHuman colon carcinoma cells (HT-29) frontiersin.org
(S)-FTY720 vinylphosphonate InhibitionInduces SK1 inhibition, indirectly affecting the pathway. nih.govBreast and prostate cancer cells nih.gov

Activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

The Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in regulating cell proliferation, differentiation, and survival. The phosphorylated form of FTY720, FTY720-P, has been found to promote the migration of astrocytes through ERK signaling echelon-inc.com. Furthermore, FTY720-mediated reactivation of PP2A can impact the activation status of ERK1/2 in colorectal cancer cells nih.gov. Studies involving (S)-FTY720 vinylphosphonate have also demonstrated an effect on the levels of phosphorylated ERK-1/2 in human pulmonary artery smooth muscle cells researchgate.net. However, the precise cell-type-specific targets that mediate the activation of ERK1/2 by these compounds are not fully elucidated researchgate.net.

Table 2: Modulation of ERK1/2 Signaling by FTY720 Analogs

Compound/AnalogObserved EffectCell Type/Model
(S)-FTY720 Phosphate (B84403) (FTY720-P) Promotes astrocyte migration via ERK signaling. echelon-inc.comAstrocytes echelon-inc.com
FTY720 Affects ERK1/2 activation status via PP2A. nih.govColorectal cancer cells nih.gov
(S)-FTY720 vinylphosphonate Alters levels of phosphorylated ERK-1/2. researchgate.netHuman pulmonary artery smooth muscle cells researchgate.net

Stimulation of Calcium/Calcineurin Signaling

Research has shown that FTY720 can influence intracellular calcium levels and associated signaling pathways. In the fission yeast Schizosaccharomyces pombe, FTY720 was found to stimulate Ca²⁺/calcineurin signaling nih.govplos.orgnih.gov. This effect was concentration-dependent and occurred via the stimulation of Ca²⁺ influx into the cell nih.govplos.org. The study demonstrated that FTY720 increased calcineurin activity, and this activation was reduced when putative subunits of a Ca²⁺ channel were deleted nih.govplos.org. Mutants that lacked genes necessary for calcium homeostasis, including calcineurin, were hypersensitive to FTY720 nih.govplos.orgnih.gov. These findings suggest that the FTY720-stimulated activation of Ca²⁺/calcineurin signaling is at least partly dependent on the Yam8/Cch1 Ca²⁺ channel in this model organism nih.govplos.orgnih.gov.

Table 3: FTY720 Effects on Calcium/Calcineurin Signaling in Fission Yeast

ParameterObservationMechanism
Calcineruin Activity Increased in a concentration-dependent manner with FTY720 treatment. nih.govplos.orgStimulated by an influx of extracellular Ca²⁺. plos.org
Ca²⁺ Influx Stimulated by FTY720. nih.govplos.orgPartly involves the Yam8/Cch1 Ca²⁺ channel. nih.govplos.org
Cellular Sensitivity Mutants with defects in Ca²⁺/calcineurin signaling were hypersensitive to FTY720. nih.govplos.orgnih.govDisturbance in Ca²⁺ homeostasis increases sensitivity to the compound. plos.org

Inhibition of Phosphatidylinositol 3-Kinase/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a primary target of FTY720 and its analogs. Inhibition of this pro-survival signaling pathway is a key component of the compound's anti-cancer effects nih.gov. In various cancer cell lines, FTY720 induces the dephosphorylation of Akt nih.gov. This is not due to the inhibition of the upstream PI3K but rather through the activation of protein phosphatase 2A (PP2A) or a similar phosphatase nih.govnih.gov. The reactivation of PP2A by FTY720 has been shown to be important for its apoptosis-inducing effects in many cancers nih.gov. The related compound, (S)-FTY720 vinylphosphonate, also contributes to pathway inhibition through its action on SK1 nih.gov.

Table 4: Research Findings on PI3K/Akt Pathway Inhibition

CompoundKey FindingMechanismCell Type
FTY720 Induces dephosphorylation of Akt. nih.govActivates PP2A or a PP2A-like phosphatase. nih.govHuman T cell leukemia (Jurkat) nih.gov
FTY720 Inhibition of PI3K/Akt pathway downregulates mTOR signaling. nih.govMediated by phosphorylation of PP2A. nih.govGlioblastoma cells nih.gov
(S)-FTY720 vinylphosphonate Induces SK1 inhibition. nih.govSK1 inhibition contributes to reduced pro-survival signaling (e.g., Akt). nih.govBreast and prostate cancer cells nih.gov

Impact on Cell Proliferation and Apoptosis Mechanisms

The modulation of the signaling pathways detailed above has a direct impact on fundamental cellular processes, including proliferation and programmed cell death.

Induction of Cell Death (e.g., Caspase-Independent Mechanisms)

A notable characteristic of FTY720 and its analogs is the ability to induce cell death through mechanisms that are independent of caspases, the primary enzymes involved in classical apoptosis. In models of acute lymphoblastic leukemia (ALL), FTY720 was found to reduce cell viability through a caspase-independent pathway, with negligible activation of caspase-3 and no reversal of cell death by a pan-caspase inhibitor researchgate.net. This cell death was associated with the occurrence of autophagy and necrosis researchgate.net. Similarly, in acute myeloid leukemia (AML) cells, FTY720 induced cell death accompanied by phosphatidylserine (B164497) externalization that was independent of canonical caspase-dependent apoptosis nih.gov. The related analog, (S)-FTY720 vinylphosphonate, has been shown to induce apoptosis in androgen-independent prostate cancer cells researchgate.net. In some contexts, FTY720-induced cell death in neuroblastoma cells is also caspase-independent and involves the dephosphorylation of Akt nih.gov.

Table 5: Caspase-Independent Cell Death Induced by FTY720

Cell Line/ModelKey ObservationAssociated Mechanisms
Acute Lymphoblastic Leukemia (ALL) Cell death was not inhibited by the caspase inhibitor Z-VAD-FMK. researchgate.netAutophagy, necrosis, generation of reactive oxygen species (ROS). researchgate.net
Acute Myeloid Leukemia (AML) Induced phosphatidylserine exposure independent of caspase activation. nih.govCellular vacuolization, suppression by PP2A inhibition. nih.gov
Neuroblastoma cells FTY720-induced cell death is caspase-independent. nih.govDephosphorylation of Akt. nih.gov
Prostate cancer cells FTY720-mediated radiosensitization is caspase-independent. nih.govSK1 inhibition, depletion of pro-survival signaling. nih.gov

Modulation of Cell Cycle Progression (e.g., G0-G1 and G2-M Accumulation)

The broader compound FTY720, a precursor to phosphorylated active forms, demonstrates significant influence over cell cycle regulation in various cell types, primarily by inducing cell cycle arrest. Research indicates that treatment with FTY720 can lead to a time-dependent accumulation of cells in the G0-G1 and G2-M phases of the cell cycle, which corresponds with a reduction in cells entering the S-phase nih.gov.

In human lymphoma cell lines, such as HL-60RG and Jurkat, FTY720 has been shown to cause a G0/G1 cell cycle arrest nih.gov. The molecular mechanism underlying this effect is linked to the activation of protein phosphatase 2A (PP2A) nih.gov. Activated PP2A leads to the dephosphorylation of the retinoblastoma protein (pRB). This dephosphorylation was confirmed to be essential for the cell cycle arrest, as the effect was blocked by the PP1/2A inhibitor, okadaic acid nih.gov.

Further studies in prostate cancer cells have elaborated on these findings. In these cells, FTY720 induces G1 arrest through the modulation of key cell-cycle regulators nih.gov. This includes a decrease in the levels of cyclin-dependent kinases CDK2 and CDK4, and an induction of the cyclin-dependent kinase inhibitor Cip1/p21 nih.gov. The coordinated action of these molecular changes effectively halts the cell's progression from the G1 to the S phase nih.gov.

Interactive Table: FTY720-Mediated Cell Cycle Modulation in Various Cell Lines

Cell Line/Type Compound Effect on Cell Cycle Key Molecular Mediators
Human Lymphoma (HL-60RG, Jurkat) FTY720 G0/G1 Arrest nih.gov Dephosphorylation of pRB via PP2A activation nih.gov
Prostate Cancer Cells FTY720 G1 Arrest nih.gov Decrease in CDK2 and CDK4; Induction of Cip1/p21 nih.gov
General FTY720 G0-G1 and G2-M Accumulation nih.gov Downregulation of Cyclin D1 nih.gov
Rat Lymphocytes (in vivo model) FTY720 Cell Cycle Arrest biorxiv.org Not specified

While much of the detailed research has been conducted on the parent compound FTY720, related analogues like this compound are studied for their roles in these pathways. For instance, this compound was found to be a moderate inhibitor of sphingosine kinase 2 (SK2) nih.gov. Overexpression of SK2 itself has been linked to the suppression of cell growth and induction of cell cycle arrest, highlighting the complex role of the sphingolipid pathway in cell proliferation nih.gov.

Anti-apoptotic Effects in Specific Cell Types

In contrast to its widely reported pro-apoptotic effects in cancer cells, FTY720 and its analogues can exert protective, anti-apoptotic effects in specific non-cancerous cell types. This cellular protection is often linked to the modulation of sphingosine-1-phosphate (S1P) receptors and downstream survival signaling pathways.

A key example of this dual functionality is seen with a related analogue, (S)-FTY720-(E)-vinylphosphonate, which was found to elicit a potent anti-apoptotic effect in intestinal epithelial cells figshare.com. This protective effect was enantioselective, as the (R) enantiomer did not produce the same result, suggesting a specific receptor-mediated action figshare.com.

In the context of cardiac tissue, FTY720 has demonstrated significant cardioprotective properties by reducing apoptosis in cardiomyocytes following ischemia-reperfusion injury frontiersin.org. This anti-apoptotic effect is achieved through the activation of pro-survival signaling pathways, including Akt and Erk1/2 frontiersin.org. On a molecular level, FTY720 administration led to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax frontiersin.org. This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, tipping the balance away from apoptosis and towards survival frontiersin.org.

Furthermore, this compound itself has been identified as a promising agent for promoting endothelial barrier integrity, an effect closely tied to cell survival. In studies using human pulmonary endothelial cells, this compound potently enhanced barrier function nih.gov. Crucially, unlike FTY720 or S1P itself, the (S)-phosphonate analogue maintains the expression of the S1P receptor 1 (S1PR1) nih.gov. Other agonists tend to cause S1PR1 downregulation and degradation, but the preservation of S1PR1 by this compound allows for sustained barrier-protective signaling, which is vital for cell survival and preventing inflammation-induced damage in conditions like acute lung injury nih.gov.

Interactive Table: Anti-apoptotic and Protective Effects of FTY720 Analogues

Cell Type Compound Protective Effect Proposed Mechanism
Intestinal Epithelial Cells (S)-FTY720-(E)-vinylphosphonate Potent anti-apoptotic effect figshare.com Enantioselective receptor activation figshare.com
Cardiomyocytes FTY720 Reduced apoptosis and myocardial damage frontiersin.org Activation of Akt/Erk1/2; Upregulation of Bcl-2; Downregulation of Bax frontiersin.org
Human Pulmonary Endothelial Cells This compound Enhanced barrier function; Protection from injury nih.gov Preservation of S1PR1 expression; Avoidance of receptor degradation nih.gov

Preclinical Research Models and Findings

In Vitro Model Systems

Laboratory-based studies using isolated cell systems have been crucial in elucidating the molecular pathways affected by (S)-FTY-720 Phosphonate (B1237965) and its related analogs.

Cultured Human Pulmonary Endothelial Cells

In vitro studies have demonstrated that (S)-FTY-720 Phosphonate is a potent agent for enhancing the barrier function of human pulmonary endothelial cells (HPECs). nih.govcapes.gov.brresearchgate.net This effect is measured by an increase in transendothelial electrical resistance (TER), a key indicator of endothelial barrier integrity. nih.govcapes.gov.br The mechanism is largely attributed to its activity as an agonist at the S1P1 receptor; the barrier-enhancing effect is significantly diminished when the S1P1 receptor is silenced using small interference RNA. nih.govcapes.gov.br

A key finding is that this compound maintains the protein expression of the S1P1 receptor on endothelial cells. This is in stark contrast to other S1P1 agonists, including S1P itself and FTY720, which cause a more than 50% reduction in receptor levels. nih.govcapes.gov.br this compound achieves this by not inducing the typical downstream signaling events that lead to receptor degradation, such as β-arrestin recruitment, ubiquitination, and proteasomal degradation. nih.govnih.gov This unique characteristic allows for prolonged signaling and a more sustained barrier-protective effect. nih.gov Further mechanistic studies indicate that its barrier-enhancing properties also involve signaling through Gi-coupled receptors and lipid rafts. mdpi.com

CompoundEffect on HPEC Barrier (TER)Effect on S1P1 Receptor ExpressionMechanism HighlightsCitations
This compoundPotently IncreasesMaintains ExpressionDoes not induce β-arrestin recruitment or S1P1 degradation nih.govcapes.gov.brnih.gov
FTY720Increases (less effective than phosphonate)>50% ReductionInduces S1P1 ubiquitination and degradation nih.govnih.gov
Sphingosine-1-Phosphate (S1P)Increases>50% ReductionInduces S1P1 ubiquitination and degradation nih.govnih.gov

Immune Cell Assays (e.g., Lymphocyte Migration)

The parent compound, FTY720, is known to be phosphorylated in vivo to FTY720-phosphate (FTY720-P), which acts as a potent S1P receptor modulator. nih.govfrontiersin.org The (S)-enantiomer of FTY720-P is the biologically active form that binds with high affinity to four of the five S1P receptors (S1P1, S1P3, S1P4, S1P5). nih.govjsir.gr.jp This interaction leads to the internalization and degradation of the S1P1 receptor on lymphocytes. nih.govjsir.gr.jp As the S1P-S1P1 signaling axis is essential for lymphocyte egress from secondary lymphoid organs, FTY720-P acts as a functional antagonist, inhibiting lymphocyte migration and causing their sequestration in lymph nodes. nih.govjsir.gr.jp

Studies with non-hydrolyzable phosphonate analogs of FTY720 confirm that the ability to cause lymphocyte redistribution correlates directly with their potency as agonists on the S1P1 receptor. Pretreatment with (S)-FTY720-P has been shown to almost completely inhibit the migration of pathogenic Th1 and Th17 T cells toward an S1P gradient, providing a mechanism for its immunomodulatory effects. jsir.gr.jp This sequestration effect extends to B cells, as the phosphorylated form of FTY720 causes a dramatic displacement of marginal zone B cells in the spleen.

Cancer Cell Lines (e.g., Mantle Cell Lymphoma, Breast Cancer, Prostate Cancer)

Preclinical research has investigated the anticancer properties of FTY720 and its analogs, often highlighting mechanisms distinct from S1P receptor modulation. Notably, much of the specific research in cancer cell lines has utilized the (S)-FTY-720 vinylphosphonate (B8674324) analog, which is structurally related to the phosphonate.

In models of breast and prostate cancer, (S)-FTY-720 vinylphosphonate acts as an inhibitor of sphingosine (B13886) kinase 1 (SK1), an enzyme that produces the pro-survival lipid S1P. nih.govresearchgate.netnih.gov This inhibition leads to the proteasomal degradation of SK1. nih.govresearchgate.netnih.gov In androgen-independent prostate cancer cells (LNCaP-AI), this effect is associated with the downregulation of the androgen receptor and the induction of apoptosis. researchgate.netnih.gov Similarly, in MCF-7 breast cancer cells, (S)-FTY-720 vinylphosphonate inhibits SK1 and induces its degradation. researchgate.netnih.gov The anticancer activities of FTY720 and its analogs are often independent of their phosphorylation status. nih.gov

Regarding mantle cell lymphoma (MCL), studies have primarily focused on the parent compound FTY720. In MCL cell lines and primary tumor cells, FTY720 induces dose-dependent cytotoxicity that is dependent on the generation of reactive oxygen species (ROS) but independent of caspase activation. nih.govnih.gov This is accompanied by the downregulation of key pathogenic proteins like Cyclin D1 and phospho-Akt, leading to cell cycle arrest. nih.govnih.gov While these findings are promising for MCL, specific data on the this compound analog in this context is not extensively documented in the reviewed literature.

Cell Line TypeCompound StudiedKey FindingsCitations
Breast Cancer (MCF-7)(S)-FTY-720 vinylphosphonateInhibits SK1 catalytic activity and induces its proteasomal degradation. researchgate.netnih.gov
Prostate Cancer (LNCaP-AI)(S)-FTY-720 vinylphosphonateInhibits SK1, induces apoptosis, and downregulates the androgen receptor. researchgate.netnih.gov
Mantle Cell Lymphoma (Jeko, Mino, primary cells)FTY720Induces ROS-dependent cytotoxicity; downregulates Cyclin D1 and phospho-Akt. nih.govnih.gov

Intestinal Epithelial Cells

Research on intestinal epithelial cells has utilized a chiral isosteric analog, FTY720-(E)-vinylphosphonate ((S)-5). This compound was found to exert a potent anti-apoptotic effect on these cells. researchgate.net The study suggested that this action occurs via the enantioselective activation of a receptor, but notably, this receptor was not S1P1. researchgate.net In contrast, separate studies using the parent compound FTY720 in vivo showed that it could impair gut barrier function by altering the expression of tight junction proteins. nih.gov FTY720 administration in mice led to decreased expression of occludin and claudin-4 and increased expression of the pore-forming claudin-2, an effect mediated through the inhibition of the Akt-mTOR pathway. nih.gov

Fission Yeast Models for Signaling Pathway Analysis

The fission yeast Schizosaccharomyces pombe has been used as a model organism to investigate the cellular effects of FTY720, largely independent of S1P receptors which these organisms lack. Studies show that FTY720 treatment inhibits yeast growth and stimulates an influx of calcium ions (Ca2+), subsequently activating calcineurin signaling. nih.gov This Ca2+ influx is partly dependent on a channel complex encoded by the yam8+ and cch1+ genes. nih.gov Furthermore, FTY720 induces the production of reactive oxygen species (ROS) in yeast. researchgate.net However, these studies have been conducted with the parent compound FTY720 or its phosphate (B84403) form, and specific findings related to the this compound analog in fission yeast models are not detailed in the available literature. nih.govresearchgate.net

In Vivo Animal Models of Disease and Physiological Processes

Animal models have been instrumental in demonstrating the therapeutic potential of this compound in various physiological and disease states.

In a murine model of acute lung injury (ALI) induced by bleomycin, this compound proved to be highly effective. nih.govcapes.gov.br It significantly reduced lung leak and inflammation, whereas the parent compound FTY720 failed to offer protection. nih.gov A key advantage observed in vivo was that this compound administration maintained significantly higher levels of S1P1 receptor expression in the lungs compared to FTY720. nih.gov These protective effects were also confirmed in a lipopolysaccharide (LPS)-induced model of ALI. nih.gov

Consistent with in vitro immune cell assays, S1P receptor agonists, including FTY720 and its analogs, induce a rapid and profound reduction in circulating lymphocytes in vivo. pnas.org This is a direct consequence of the inhibition of lymphocyte egress from the thymus and secondary lymphoid organs. pnas.org This physiological effect is the basis for its use as an immunomodulatory agent. frontiersin.org

In the context of cancer, the parent compound FTY720 has been shown to sensitize prostate cancer tumors to radiotherapy in mouse xenograft models. capes.gov.br The combination of FTY720 with radiation led to a dramatic increase in therapeutic sensitivity, resulting in reduced tumor growth and metastasis. capes.gov.br In mantle cell lymphoma, FTY720 demonstrated significant in vivo therapeutic activity in a xenograft mouse model. nih.govnih.gov

Animal ModelCompound(s)Key FindingsCitations
Bleomycin-Induced Acute Lung Injury (Mouse)This compound, FTY720(S)-Phosphonate significantly decreased lung leak and inflammation; FTY720 was ineffective. (S)-Phosphonate maintained lung S1P1 expression. nih.govcapes.gov.br
LPS-Induced Acute Lung Injury (Mouse)This compoundSignificantly reduced alveolar and vascular permeability. nih.gov
Lymphocyte Trafficking (Mouse)FTY720-P, Phosphonate AnalogsInhibit lymphocyte egress from lymphoid organs, causing lymphopenia. Effect correlates with S1P1 receptor potency. pnas.org
Prostate Cancer Xenograft (Mouse)FTY720Dramatically increased sensitivity to radiotherapy, reducing tumor growth and metastasis. capes.gov.br
Mantle Cell Lymphoma Xenograft (Mouse)FTY720Demonstrated significant therapeutic activity. nih.govnih.gov

Immunological Disease Models

The immunomodulatory activity of FTY720 and its active phosphorylated form has been extensively evaluated in various experimental models of autoimmune diseases. nih.gov The primary mechanism involves the sequestration of lymphocytes into secondary lymphoid organs, preventing their infiltration into inflammatory sites. jsir.gr.jp

Experimental Autoimmune Encephalomyelitis (EAE) in Murine Models

This compound, the active metabolite of FTY720, has demonstrated significant efficacy in murine models of Experimental Autoimmune Encephalomyelitis (EAE), which serves as a primary animal model for multiple sclerosis. nih.govresearchgate.net

Prophylactic treatment with FTY720 and its active (S)-phosphate metabolite almost completely prevents the development of proteolipid protein-induced EAE in SJL/J mice. nih.govjsir.gr.jp This preventive effect is associated with a marked reduction in the infiltration of CD4+ T cells into the spinal cord. nih.gov When administered therapeutically after the onset of disease, this compound significantly inhibits the relapse of EAE, proving more effective than interferon-beta in some studies. nih.gov This therapeutic action is linked to a decrease in both demyelination and the infiltration of pathogenic T cells, including Th1 and Th17 cells, into the central nervous system. nih.govjsir.gr.jp

Furthermore, studies have shown that FTY720's efficacy in the EAE model is dependent on its ability to modulate sphingosine 1-phosphate receptor 1 (S1P1) on astrocytes, suggesting a direct effect within the central nervous system in addition to its systemic immunomodulatory actions. nih.gov Therapeutic treatment has been shown to reduce clinical scores, inflammation, demyelination, and axonal loss. mdpi.com

Table 1: Summary of this compound Effects in EAE Murine Models

EAE Model Type Treatment Type Key Findings Reference
PLP-induced in SJL/J mice Prophylactic Almost completely prevented EAE development; decreased CD4+ T cell infiltration. nih.gov
PLP-induced in SJL/J mice Therapeutic Markedly inhibited EAE relapse; decreased demyelination and CD4+ T cell infiltration. nih.gov
MOG-induced in C57BL/6 mice Therapeutic Significantly ameliorated chronic EAE. nih.gov

PLP: Proteolipid Protein; MOG: Myelin Oligodendrocyte Glycoprotein; DA: Dark Agouti.

Models of Organ Allotransplantation

The parent compound FTY720 has shown high efficacy in various experimental models of organ allotransplantation. nih.gov Studies in rat models of skin, cardiac, and renal allotransplantation demonstrated that oral administration significantly prolongs allograft survival. jsir.gr.jp The mechanism is attributed to the sequestration of circulating lymphocytes into secondary lymphoid tissues, which reduces the number of immune cells available to infiltrate and reject the allograft. jsir.gr.jp

Graft-versus-Host Disease Models

FTY720 has been evaluated for its potential to manage Graft-versus-Host Disease (GvHD), a severe complication of allogeneic tissue transplantation. nih.govpriothera.com In preclinical murine models, FTY720 effectively prevents acute GvHD. priothera.com A key finding is its ability to separate the detrimental GvHD effects from the beneficial graft-versus-tumor effects. priothera.com By trapping T cells within secondary lymphoid tissues, FTY720 reduces their migration to and subsequent inflammation of target organs like the skin and intestines. nih.govpriothera.com In addition to suppressing the migration of pathogenic T cells, FTY720 has also been shown to inhibit fibrogenesis markers, suggesting a dual role in mitigating both the inflammatory and fibrotic stages of GvHD. nih.gov

Lupus Nephritis Models

FTY720 has been shown to be highly effective in murine models of lupus nephritis, a serious complication of systemic lupus erythematosus. jsir.gr.jp In the MRL/lpr mouse model, treatment increased survival rates, decreased the production of auto-antibodies against double-stranded DNA (dsDNA), and reduced IgG deposition in the kidneys. jsir.gr.jp Similar positive outcomes were observed in other lupus models, although with some variation.

Table 2: Research Findings of FTY720 in Murine Lupus Nephritis Models

Mouse Model Key Findings
MRL/lpr Increased survival; decreased anti-dsDNA auto-antibodies; reduced IgG deposition.
NZB/W Decreased proteinuria and histologic lesions (though mesangial expansion was not prevented).

This table is based on data reported for the parent compound FTY720, which is converted in vivo to this compound.

Models of Lung Injury

In preclinical models of acute lung injury, this compound has demonstrated superior protective effects compared to its parent compound, FTY720. nih.gov Studies using a bleomycin-induced lung injury model in C57BL/6 mice revealed that while FTY720 failed to offer protection, this compound significantly decreased lung leak and inflammation. nih.gov

The primary distinction in their activity lies in their interaction with the sphingosine 1-phosphate receptor 1 (S1PR1). Unlike FTY720 and other S1P1R agonists that cause a significant reduction in S1PR1 protein expression through receptor ubiquitination and degradation, this compound maintains S1PR1 expression on endothelial cells. nih.gov This preservation of the receptor is crucial for its potent barrier-enhancing function in human pulmonary endothelial cells, as measured by increased transendothelial electrical resistance. nih.gov Consequently, this compound is considered a promising agent for maintaining S1PR1 levels and improving outcomes in acute lung injury models. nih.govmedchemexpress.com

Table 3: Comparative Effects of FTY720 and this compound in Lung Injury Models

Compound Effect on S1PR1 Expression Effect on Lung Leak & Inflammation (Bleomycin Model) Reference
FTY720 Causes >50% reduction Fails to protect nih.gov
Acute Lung Injury (ALI) Models

This compound has demonstrated significant protective effects in multiple experimental models of acute lung injury (ALI), a condition characterized by widespread inflammation and increased permeability of the lung's blood vessels. capes.gov.brnih.govresearchgate.netnih.gov

LPS-Induced ALI: In a murine model of ALI induced by lipopolysaccharide (LPS), a component of bacterial cell walls, this compound significantly reduced vascular leakage and the infiltration of leukocytes into the alveolar space. nih.govnih.govresearchgate.net These findings suggest a potent anti-inflammatory and barrier-protective role for the compound in the context of bacterial-induced lung injury. nih.gov

Bleomycin-Induced ALI: When ALI was induced in mice using the chemotherapeutic agent bleomycin, this compound was found to be protective, attenuating lung tissue leukocyte infiltration. medchemexpress.com It significantly decreased lung leak and inflammation, in contrast to its parent compound, FTY720, which failed to show protection in this model. capes.gov.br This superior efficacy is linked to its ability to preserve the expression of the sphingosine-1-phosphate receptor 1 (S1PR1), a key regulator of vascular integrity. capes.gov.brmedchemexpress.com

Radiation-Induced Lung Injury (RILI): In a preclinical model of RILI, (S)-FTY-720 vinylphosphonate, a related analog, conferred protection against radiation-induced pulmonary leakage and inflammation, an effect not observed with FTY720. researchgate.net

Methicillin-Resistant Staphylococcus aureus (MRSA)-Induced ALI: this compound has shown efficacy against MRSA, a common cause of bacterial pneumonia and ARDS. physiology.org In both in vitro and in vivo models, it attenuated MRSA-induced lung endothelial barrier disruption, vascular leakage, and neutrophil infiltration into the alveoli. physiology.org The protective effects were observed with both pre- and post-treatment, highlighting its potential as a therapeutic intervention. physiology.org

Assessment of Alveolar-Capillary Permeability in Vivo

A key feature of ALI is the breakdown of the alveolar-capillary barrier, leading to pulmonary edema. Studies have consistently shown that this compound and its analogs effectively counteract this. nih.govnih.govnih.govaai.org In murine models of LPS- and bleomycin-induced lung injury, treatment with this compound significantly reduced multiple indices of alveolar and vascular permeability. capes.gov.brnih.gov This barrier-enhancing effect is a central mechanism of its therapeutic action in ALI. capes.gov.brnih.gov

Oncological Models

The role of sphingolipid metabolism in cancer has led to the investigation of compounds like FTY720 and its analogs in various cancer models.

Mantle Cell Lymphoma Xenograft Models: While direct studies on this compound in mantle cell lymphoma xenograft models are not extensively detailed in the provided context, the broader family of FTY720 compounds has shown anti-cancer properties in several leukemia and lymphoma models. nih.govoncotarget.com FTY720 can induce growth arrest and apoptosis in various cancer cells. nih.govoncotarget.com

Prostate and Breast Cancer Models: Research on a related analog, (S)-FTY720 vinylphosphonate, has demonstrated its ability to inhibit sphingosine kinase 1 (SK1), an enzyme implicated in cancer progression. dovepress.comresearchgate.net This inhibition leads to the degradation of SK1 and induces apoptosis in prostate and breast cancer cells. dovepress.comresearchgate.net

Models of Inflammatory Bowel Disease (IBD)

The immunomodulatory properties of FTY720 and its analogs have been evaluated in several preclinical models of inflammatory bowel disease (IBD).

DSS-induced Colitis: In the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics aspects of ulcerative colitis, FTY720 has been shown to be effective in preventing body weight loss and reducing the disease activity index, histological colitis score, and myeloperoxidase (MPO) activity. nih.govplos.orgsemanticscholar.org It also prevented the infiltration of CD4+ T cells into the inflamed colonic lamina propria. nih.gov Studies with FTY720 in this model have shown it ameliorates colitis by reducing colonic T cells and inhibiting the polarization of M1 macrophages. nih.gov

TNBS- and Oxazolone-induced Colitis: FTY720 has also shown protective efficacy in 2,4,6-trinitrobenzenesulfonic acid (TNBS)- and oxazolone-induced colitis models. nih.govmdpi.com

IL-10-deficient Mice: The therapeutic efficacy of FTY720 has also been demonstrated in the IL-10-deficient mouse model of colitis. nih.gov

Wound Healing and Regenerative Models

FTY720 has been investigated for its potential to promote tissue regeneration and wound healing. nih.govnih.gov

Muscle, Bone, and Mucosal Injuries: Studies in animal models have shown that local delivery of FTY720 can enhance the regeneration of muscle, bone, and mucosal tissues. nih.govnih.gov The mechanism involves modulating the local immune response, leading to an increase in pro-regenerative immune cells like macrophages and neutrophils, enhanced vascularization, and increased cell proliferation and collagen deposition. nih.govnih.gov For instance, in a murine model of oronasal fistula, local delivery of FTY720 promoted complete wound closure by recruiting anti-inflammatory immune cells. iadr.org

Studies on Gut Barrier Function in Mouse Models

While FTY720 has shown benefits in colitis models, some studies suggest it may have complex effects on the gut barrier. nih.govnih.gov One study in C57BL/6 mice indicated that administration of FTY720 could impair gut barrier function by altering the expression of tight junction proteins, leading to increased gut permeability and inflammation. nih.govnih.gov Specifically, it was found to decrease the expression of occludin and claudin-4 while increasing the expression of claudin-2. nih.govnih.gov

Data Tables

Table 1: Summary of this compound and Related Analogs in Preclinical ALI Models

Model Compound Key Findings References
LPS-Induced ALI This compound Reduced vascular leakage and leukocyte infiltration. nih.govnih.govresearchgate.net
Bleomycin-Induced ALI This compound Decreased lung leak and inflammation; preserved S1PR1 expression. capes.gov.brmedchemexpress.com
Radiation-Induced Lung Injury (S)-FTY-720 vinylphosphonate Protected against radiation-induced pulmonary leakage and inflammation. researchgate.net

Table 2: Effects of FTY720 in Preclinical IBD Models

Model Compound Key Findings References
DSS-Induced Colitis FTY720 Reduced disease activity, histological score, and inflammatory cell infiltration. nih.govplos.orgnih.gov
TNBS-Induced Colitis FTY720 Ameliorated colitis and inflammation when combined with sulfasalazine. mdpi.com
Oxazolone-Induced Colitis FTY720 Reduced markers of Th2 cell-mediated inflammation. mdpi.com

Synthesis and Structure Activity Relationship Sar of S Fty 720 Phosphonate and Analogues

Synthetic Methodologies for (S)-FTY-720 Phosphonate (B1237965)

The synthesis of (S)-FTY-720 phosphonate has evolved to include methods that ensure high enantiomeric purity and efficiency. These methodologies are crucial for producing the biologically active stereoisomer.

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

The synthesis of enantiomerically pure this compound is critical, as the biological activity resides almost exclusively in the (S)-enantiomer. nih.gov A key strategy involves the use of lipase-catalyzed acylation, which has been shown to produce enantiomerically pure (>99.5% ee) this compound in multigram quantities. nih.gov This enzymatic resolution approach provides a practical route to the desired stereoisomer. Other asymmetric synthesis strategies have also been explored to achieve stereocontrolled construction of the phosphorus-stereogenic center, which is traditionally challenging and often relies on resolution or stoichiometric auxiliaries. mdpi.comumaine.edu

Regioselective Phosphorylation Methods

FTY720 is a prodrug that requires phosphorylation to become active. derpharmachemica.comnih.govresearchgate.net This conversion is carried out in vivo primarily by sphingosine (B13886) kinase 2 (SPHK2), and to a lesser extent by sphingosine kinase 1 (SPHK1), to yield the active metabolite, this compound. nih.govresearchgate.net The phosphorylation occurs regioselectively at the primary hydroxyl group. mdpi.com Chemical methods for direct and regioselective phosphorylation of the 1,3-diol structure of FTY720 have also been developed. nih.gov

Development of Expeditious Synthetic Routes (e.g., B-alkyl Suzuki Coupling)

To improve the efficiency and scalability of synthesis, more expeditious routes have been developed. One notable method features a B-alkyl Suzuki-Miyaura coupling reaction as a key step. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction has been utilized in the synthesis of Fingolimod and its analogues, offering a powerful tool for constructing the carbon-carbon bond between the aromatic ring and the alkyl side chain. acs.orgresearchgate.net Other efficient synthetic strategies include those based on the Sonogashira coupling reaction and iron-catalyzed cross-coupling reactions. nih.govresearchgate.netcapes.gov.br These methods provide practical and scalable routes to key intermediates and the final FTY720 molecule. nih.gov

Structure-Activity Relationships of this compound Derivatives

Importance of (S)-Enantiomer Stereochemistry for Receptor Binding and Biological Activity

The stereochemistry at the carbon atom bearing the amino and hydroxyl groups is paramount for the biological activity of FTY-720 phosphonate. The (S)-enantiomer is the biologically active form, responsible for the immunosuppressive effects. nih.gov This is because this compound has significantly more potent binding affinities for four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). nih.govnih.govdiva-portal.org In contrast, the (R)-enantiomer exhibits much weaker binding and has no clear effect on heart rate at comparable doses, a known side effect associated with the (S)-isomer. nih.gov The (S)-enantiomer's potent agonism at the S1P1 receptor leads to its internalization and degradation, which in turn inhibits the egress of lymphocytes from lymphoid tissues. nih.gov

Table 1: Receptor Binding Affinities of FTY-720 Phosphonate Enantiomers

ReceptorThis compound EC50 (nM)(R)-FTY-720 Phosphonate EC50 (nM)
S1P1~0.3 - 3>10,000
S1P3~0.3 - 3>10,000
S1P4~0.3 - 3>10,000
S1P5~0.3 - 3>10,000
S1P2>10,000>10,000
EC50 values represent the concentration required to elicit a half-maximal response.
(Data sourced from multiple studies indicating high affinity for S1P1,3,4,5 for the (S)-enantiomer and very low affinity for the (R)-enantiomer and for S1P2 for both enantiomers) diva-portal.orgfrontiersin.org

Impact of Modifications to the Phosphonate Moiety (e.g., Vinylphosphonate (B8674324) Analogues)

Modifications to the phosphonate group have been explored to create analogues with altered or novel biological activities. For instance, the synthesis of (S)-FTY720 vinylphosphonate analogues has been reported. nih.gov These analogues, which replace the phosphate (B84403) with a vinylphosphonate group, have been investigated for their potential as allosteric inhibitors of sphingosine kinase 1 (SK1). nih.gov Interestingly, further modification of a vinylphosphonate analogue, by replacing the amino group with an azido (B1232118) group, converted the compound from an allosteric inhibitor to an activator of SK1 at low micromolar concentrations. nih.gov This demonstrates that the phosphonate moiety is a critical determinant of the molecule's interaction with its targets and that modifications can lead to compounds with distinct pharmacological profiles.

Correlation between Chemical Structure and S1P Receptor Binding Affinity

This compound is a synthetic analogue of the naturally occurring sphingosine. Its chemical structure has been optimized to interact with sphingosine-1-phosphate (S1P) receptors, which are crucial in regulating various cellular processes. The parent compound, FTY-720 (Fingolimod), requires phosphorylation by sphingosine kinase 2 (SK2) to become the active FTY-720-phosphate (FTY-720-P). frontiersin.orgechelon-inc.com This phosphorylated form then acts as a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. echelon-inc.comnih.govmdpi.com

The (S)-enantiomer of FTY-720-P exhibits significantly higher binding affinity for these receptors compared to the (R)-enantiomer, which is about 100 times weaker. jsir.gr.jp The unphosphorylated FTY-720 shows no significant binding to S1P receptors. jsir.gr.jp The introduction of a phosphonate group in this compound creates a more stable analogue of FTY-720-P, as it is resistant to cleavage by phosphatases. frontiersin.org This stability is a key structural feature that influences its receptor binding and subsequent biological activity.

The binding affinity of these compounds is critical for their mechanism of action. For instance, the interaction with the S1P₁ receptor on lymphocytes leads to its internalization and degradation, which in turn blocks the egress of lymphocytes from lymph nodes. nih.govmdpi.comjsir.gr.jp This functional antagonism at the S1P₁ receptor is a cornerstone of the immunomodulatory effects of these compounds. mdpi.comjsir.gr.jp

Structural modifications to the FTY-720 backbone have been explored to understand and improve S1P receptor affinity and selectivity. The presence of a phenylene moiety in the side chain is a critical determinant for potent immunosuppressive activity. oncotarget.comresearchgate.net Various analogues have been synthesized by modifying the side chain and the polar head group, leading to compounds with altered receptor binding profiles. frontiersin.orgmedchemexpress.com

Table 1: S1P Receptor Binding Affinities of FTY-720 and its Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound S1P₁ Affinity (EC₅₀) S1P₃ Affinity (EC₅₀) S1P₄ Affinity (EC₅₀) S1P₅ Affinity (EC₅₀) Source
(S)-FTY-720-P 0.3 - 0.6 nM ~3 nM 0.3 - 0.6 nM 0.3 - 0.6 nM
(R)-FTY-720-P ~100-fold weaker than (S)-enantiomer ~100-fold weaker than (S)-enantiomer ~100-fold weaker than (S)-enantiomer ~100-fold weaker than (S)-enantiomer jsir.gr.jp
FTY-720 No significant binding No significant binding No significant binding No significant binding jsir.gr.jp

Effects of Structural Changes on Enzyme Inhibition (e.g., Sphingosine Kinase 1)

While the primary mechanism of FTY-720 involves its phosphorylation and interaction with S1P receptors, FTY-720 and its analogues also exhibit effects on enzymes involved in sphingolipid metabolism, notably sphingosine kinase 1 (SphK1). FTY-720 itself can inhibit SphK1 activity, although with a relatively high in vitro IC₅₀ of 50 µM. oncotarget.com This inhibition is competitive with respect to sphingosine. oncotarget.com

Structural modifications have led to analogues with more potent and specific inhibitory effects on SphK1. For example, (S)-FTY-720 vinylphosphonate has been identified as an uncompetitive inhibitor of SphK1. oncotarget.comnih.gov This suggests that it binds to a putative allosteric site on the enzyme, a different mechanism compared to the competitive inhibition by FTY-720. nih.gov This allosteric interaction is thought to enhance an autoinhibitory effect within the SphK1 enzyme. nih.gov

Interestingly, the saturated counterpart, this compound, does not significantly inhibit SphK1. nih.gov This highlights the critical role of the vinyl group in the inhibitory activity of the vinylphosphonate analogue. Furthermore, FTY-720 and (S)-FTY-720 vinylphosphonate have been shown to induce the proteasomal degradation of SphK1 in various cell types. oncotarget.comnih.gov This degradation is another mechanism by which these compounds can reduce SphK1 activity.

The inhibitory effect on SphK1 is largely independent of the compound's phosphorylation status. oncotarget.com This is significant because it points to a separate, S1P receptor-independent mechanism of action for these compounds.

Table 2: Inhibition of Sphingosine Kinase 1 by FTY-720 and its Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Inhibition Mechanism IC₅₀ / Kic Effect on SphK1 Degradation Source
FTY-720 Competitive with sphingosine 50 µM (in vitro IC₅₀) Induces proteasomal degradation oncotarget.com
(S)-FTY-720 vinylphosphonate Uncompetitive - Induces proteasomal degradation oncotarget.comnih.gov
This compound No significant inhibition - No significant effect nih.gov

Relationship between Structure and Endothelial Barrier Protective Properties

The integrity of the endothelial barrier is crucial for preventing vascular leakage, and S1P is known to play a significant role in its maintenance. FTY-720 and its analogues have been investigated for their effects on endothelial barrier function.

This compound has been shown to enhance endothelial barrier integrity in human lung endothelial cells. nih.govresearchgate.net This effect is more pronounced and rapid compared to the parent compound FTY-720. nih.gov In vivo studies have also demonstrated that (S)-FTY-720 vinylphosphonate can reduce vascular leakage in a mouse model of lung injury. nih.govresearchgate.net The unsaturated vinylphosphonate derivative appears to be more effective than the saturated phosphonate in this regard. nih.govresearchgate.net

The mechanism by which these compounds protect the endothelial barrier is complex and appears to differ from that of S1P. While S1P enhances barrier function through S1P₁ receptor signaling that involves Rac1 activation and the stabilization of adherens junctions, the effects of FTY-720 analogues are more nuanced. researchgate.netnih.gov For instance, this compound maintains the basal expression of S1P₁ receptors, in contrast to FTY-720 and S1P which cause significant receptor downregulation. frontiersin.orgnih.govglpbio.com This suggests a more sustained signaling through S1P₁ by the phosphonate analogue. nih.gov

Furthermore, FTY-720 has been shown to enhance endothelial barrier function through a novel pathway involving c-Abl tyrosine kinase signaling, which is distinct from the S1P-mediated pathway. nih.gov However, studies on rat brain microvascular endothelial cells have indicated that FTY-720-P might not enhance barrier function under inflammatory conditions and could even lead to a downregulation of the tight junction protein occludin, potentially destabilizing the barrier. mdpi.com This highlights that the effect of these compounds on endothelial barrier function can be context-dependent, varying with the specific analogue, cell type, and inflammatory state.

Table 3: Effects of FTY-720 Analogues on Endothelial Barrier Function This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Effect on Endothelial Barrier Key Mechanistic Features Source
This compound Enhances barrier integrity Maintains S1P₁ expression, lower β-arrestin recruitment frontiersin.orgnih.govglpbio.com
(S)-FTY-720 vinylphosphonate Enhances barrier integrity Reduces LPS-induced vascular leakage in vivo nih.govresearchgate.net
FTY-720 Enhances barrier function Involves c-Abl tyrosine kinase signaling nih.gov
FTY-720-P Can be destabilizing under inflammation Downregulates occludin in rat brain endothelial cells mdpi.com

Future Directions and Research Perspectives for S Fty 720 Phosphonate

Exploration of Highly Selective S1P Receptor Modulators

(S)-FTY-720 phosphonate (B1237965) is a potent agonist for four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. nih.govfrontiersin.org This broad activity spectrum contributes to its therapeutic effects but also to potential side effects. nih.gov For instance, activation of S1P₃ is linked to a transient reduction in heart rate. nih.gov Consequently, a major research focus is the development of highly selective S1P receptor modulators.

The goal is to design molecules that specifically target the S1P₁ receptor, which is primarily responsible for the desired immunomodulatory effect of lymphocyte sequestration. nih.govresearchgate.net By avoiding other S1P receptor subtypes, these new drugs could offer a better safety profile. Several research groups have synthesized FTY720-P derivatives, such as phosphonates and phosphothioates, to characterize their S1P-receptor affinity and their capacity to induce lymphopenia. nih.gov The development of selective S1P₁ receptor agonists has demonstrated that specific biochemical signals can regulate complex biological processes in vivo. scripps.edu Such compounds would be valuable for investigating whether highly selective S1P₁ receptor agonists are as effective in treating conditions like multiple sclerosis in humans as the less selective (S)-FTY-720 phosphonate. nih.gov

Table 1: S1P Receptor Binding Profile of this compound and Related Compounds

CompoundS1P₁S1P₂S1P₃S1P₄S1P₅
This compound AgonistNo ActivityAgonistAgonistAgonist
FTY720 Very Weak Affinity-Very Weak AffinityVery Weak AffinityVery Weak Affinity
(R)-FTY-720 Phosphonate Less Potent than (S)-isomer-Less Potent than (S)-isomerLess Potent than (S)-isomerLess Potent than (S)-isomer
SEW2871 Selective Agonist----

This table is based on data from multiple sources. nih.govscripps.edujsir.gr.jpmedchemexpress.com

Deeper Investigation of Non-S1P Receptor Mediated Mechanisms

Emerging evidence suggests that the therapeutic effects of FTY720 and its phosphonate analogue may not be solely attributable to S1P receptor modulation. Research has indicated that FTY720 can inhibit several enzymes, including sphingosine-1-phosphate lyase, cytosolic phospholipase A₂, and ceramide synthase. nih.govnih.govnih.gov Furthermore, FTY720 has been shown to have anticancer properties that appear to be independent of its phosphorylation and effects on S1P receptors. oncotarget.com For example, a non-phosphorylatable analogue of FTY720, AAL(S), lacks immunosuppressive effects but can induce apoptosis in lymphocytes. oncotarget.com

In some instances, FTY720 and its phosphorylated form have opposing actions. While FTY720 can inhibit the growth of certain cancer cells, FTY720 phosphate (B84403) has been shown to promote the growth of breast and colon cancer cells. frontiersin.org These findings underscore the complexity of FTY720's cellular targets and highlight the need for further investigation into its non-S1P receptor-mediated mechanisms. nih.gov Understanding these alternative pathways could unveil new therapeutic applications and provide a more complete picture of the drug's activity.

Design and Development of Novel Analogues with Tailored Pharmacological Profiles

The development of novel analogues of this compound with customized pharmacological properties is a promising area of research. By modifying the structure of FTY720, scientists aim to create compounds with improved efficacy, selectivity, and safety. Several derivatives, including phosphonates, vinylphosphonates, and conformationally constrained analogues, have been synthesized and evaluated. nih.govnih.govgoogle.com

For example, chiral phosphonate and vinylphosphonate (B8674324) analogues of FTY720 have been synthesized, demonstrating enantiomer-specific pharmacological actions. nih.gov Some of these analogues, like (S)-FTY720-vinylphosphonate, have shown potent anti-apoptotic effects in intestinal epithelial cells without activating the S1P₁ receptor, suggesting action through a different, enantioselective receptor. acs.org Other novel analogues, such as (R)-methoxy-FTY720, (R)/(S)-fluoro-FTY720, and β-glucuronide-FTY720, have displayed in vitro barrier-enhancing properties comparable or superior to the parent compound. nih.gov These findings demonstrate the potential to design analogues with specific therapeutic benefits, such as enhancing endothelial barrier function in inflammatory conditions. nih.gov

Table 2: Investigational FTY720 Analogues and their Reported Effects

AnalogueKey Feature/ModificationReported Effect(s)
(S)-FTY-720 vinylphosphonate Vinylphosphonate groupInhibits SphK1; Anti-apoptotic in intestinal epithelial cells. oncotarget.comacs.orgplos.org
AAL(S) Non-phosphorylatableLacks immunosuppressive effects; Induces apoptosis in lymphocytes. oncotarget.com
(R)-methoxy-FTY720 Methoxy groupIn vitro barrier-enhancing properties. nih.gov
(R)/(S)-fluoro-FTY720 Fluoro groupIn vitro barrier-enhancing properties. nih.gov
β-glucuronide-FTY720 β-glucuronide groupIn vitro barrier-enhancing properties. nih.gov

Elucidation of Broader Immunomodulatory and Anti-inflammatory Mechanisms

The immunomodulatory effects of this compound extend beyond the well-established mechanism of lymphocyte sequestration. elsevier.esnih.gov The compound has been shown to influence various aspects of the immune response. For instance, in experimental models, FTY720 has been observed to prevent the increase of Th17 cells, a subset of T helper cells involved in inflammation. elsevier.es

Furthermore, FTY720 treatment has been associated with a decrease in the percentage of Foxp3+ regulatory T cells in some contexts, without affecting CD8+ T cells or lymphocytes that produce interferon-gamma. elsevier.es The drug also appears to have a less-inflammatory immune profile in certain models. plos.org In the context of the central nervous system (CNS), FTY720 has been shown to reduce astrogliosis and the production of pro-inflammatory mediators. oup.com A deeper understanding of these broader immunomodulatory and anti-inflammatory actions will be crucial for optimizing its therapeutic use and identifying new clinical applications.

Application in Emerging Therapeutic Areas (e.g., Immunoregenerative Technologies)

The unique immunomodulatory properties of FTY720 are being explored for their potential in regenerative medicine and wound healing. nih.gov By controlling inflammation, which can impede tissue repair, FTY720 may create a more favorable environment for regeneration. Studies are underway to harness the anti-inflammatory effects of FTY720 as a pro-regenerative strategy in muscle, bone, and mucosal injuries. nih.gov

Local delivery of FTY720 has been shown to promote the migration of pro-regenerative immune cells, such as certain types of neutrophils and macrophages, to the wound site. nih.gov This localized immunomodulation can lead to increased vascularization, cell proliferation, and collagen deposition, ultimately enhancing tissue regeneration. nih.gov The application of FTY720 through biomaterials for local delivery is a particularly promising approach to promote wound healing by leveraging its immunomodulatory mechanism. nih.gov The ability of FTY720 to support the migration and bone marrow homing of human CD34+ progenitor cells further highlights its potential in immunoregenerative technologies. stemcell.com

Mechanistic Studies on Specific Cell Lineages within Complex Biological Systems (e.g., Astrocytes in CNS)

The effects of this compound on specific cell types within complex tissues, such as astrocytes in the central nervous system (CNS), are a key area of ongoing research. Astrocytes, a type of glial cell, are now recognized as playing a critical role in both the healthy and diseased CNS. pnas.org this compound has been shown to directly target astrocytes, which express S1P₁ and S1P₃ receptors. researchgate.netnih.gov

Studies have demonstrated that this compound can stimulate astrocyte migration, primarily through the activation of S1P₁ receptors. researchgate.netnih.gov This is in contrast to S1P itself, which signals through both S1P₁ and S1P₃ receptors in these cells. researchgate.netnih.gov This distinct pharmacological profile may contribute to the therapeutic effects of FTY720 in multiple sclerosis. researchgate.netnih.gov Furthermore, FTY720 has been shown to reduce astrocyte-mediated inflammation and induce the production of neuroprotective factors by human astrocytes. oup.comnih.gov In inflammatory conditions, FTY720 can suppress the expression of pro-inflammatory genes in astrocytes. pnas.orgnih.gov Investigating the detailed mechanisms of how this compound modulates astrocyte function will provide valuable insights into its neuroprotective effects and potential for treating a range of neurological disorders.

Q & A

Q. What are the primary molecular targets and mechanisms of (S)-FTY-720 Phosphonate in neuroprotection?

this compound exerts neuroprotective effects by modulating sphingosine 1-phosphate receptor 1 (S1PR1) on microvascular endothelial cells, preserving blood-brain barrier integrity and reducing ischemic injury. In rodent stroke models, it enhances microvascular connectivity (via CD31/S1PR1 co-localization) and suppresses glial activation and IL-17A expression, mitigating neuronal apoptosis . Methodologically, immunostaining, neurobehavioral scoring, and infarct volume quantification are critical for validating these effects .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves multi-step organic reactions, including Friedel-Crafts acylation, reductions, and phosphorylation. Characterization employs infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm structural integrity. Purity (>98%) is verified via high-performance liquid chromatography (HPLC), with batch-specific certificates of analysis (COA) ensuring reproducibility .

Q. What experimental models are commonly used to study this compound’s therapeutic effects?

Key models include:

  • Ischemic stroke : Middle cerebral artery occlusion (MCAO) in rats, assessing microvascular repair and neurobehavioral outcomes .
  • Acute lung injury : Bleomycin-induced lung injury in mice, evaluating alveolar-capillary leakage and S1PR1 preservation .
  • Cancer : Orthotopic pancreatic cancer models to study drug synergy with mitochondrial-targeting agents .

Q. What signaling pathways are modulated by this compound in inflammatory diseases?

The compound inhibits TGF-β1/p38 MAPK/NF-κB signaling, reducing collagen deposition in pulmonary fibrosis . In lung injury, it preserves S1PR1 expression without inducing receptor degradation, unlike FTY720, as shown via siRNA knockdown and Western blotting .

Advanced Research Questions

Q. How does this compound synergize with mitochondrial-targeting agents like PAPTP in cancer therapy?

Co-administration with PAPTP disrupts lysosomal and mitochondrial Ca²⁺ stores, triggering cytoplasmic Ca²⁺ overload and cell death. Seahorse extracellular flux analysis and electron microscopy reveal mitochondrial swelling and lysosomal membrane permeabilization as key mechanisms. Chelators like BAPTA are used to validate Ca²⁺-dependent cytotoxicity .

Q. What methodological challenges arise when assessing dual autophagy/apoptosis induction by this compound?

Concentration-dependent effects necessitate precise dosing: low concentrations (3–10 µM) induce autophagy (LC3-II upregulation), while higher doses (10–20 µM) activate apoptosis (PARP cleavage). Western blotting, fluorescence microscopy (e.g., TMRE for mitochondrial membrane potential), and shRNA-mediated pathway silencing are essential to disentangle these pathways .

Q. How does this compound preserve S1PR1 expression compared to FTY720 in barrier protection?

Unlike FTY720, this compound avoids β-arrestin recruitment and proteasomal degradation of S1PR1. Transendothelial electrical resistance (TEER) assays and ubiquitination studies in pulmonary endothelial cells demonstrate its superior barrier-enhancing properties .

Q. What explains contradictory findings on S1PR-dependent vs. -independent mechanisms of this compound?

Cell-type specificity and phosphorylation status influence outcomes. In pancreatic cancer, FTY-720’s acid sphingomyelinase inhibition (S1PR-independent) synergizes with PAPTP, validated via shRNA knockdown and sphingomyelin accumulation assays . In contrast, neuroprotection relies on S1PR1 modulation .

Q. How can researchers resolve discrepancies in ion channel modulation by this compound?

Patch-clamp electrophysiology in neuroblastoma cells reveals TRPM7 channel inhibition (IC₅₀: 10 µM), altering Ca²⁺ signaling and mitochondrial permeability. Concurrent use of Fluo-4 (Ca²⁺ imaging) and TMRE (mitochondrial potential) clarifies these dynamics .

Q. What strategies improve the translational potential of this compound in repurposing studies?

Cross-disease efficacy is demonstrated in:

  • Cardiac hypertrophy : Pressure-overload models (e.g., transverse aortic constriction) show reduced ventricular mass via S1PR1 modulation .
  • Antiphospholipid syndrome : Normalization of lung surfactant activity in rat models, assessed via thin-layer chromatography and surface tension measurements .

Key Methodological Considerations

  • Data Contradictions : Address via orthogonal assays (e.g., enzyme activity vs. receptor binding studies) .
  • Dosage Optimization : Use dose-response curves and time-lapsed imaging to differentiate autophagy/apoptosis thresholds .
  • In Vivo Validation : Combine histopathology (e.g., electron microscopy) with functional readouts (e.g., neurobehavioral scores) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.